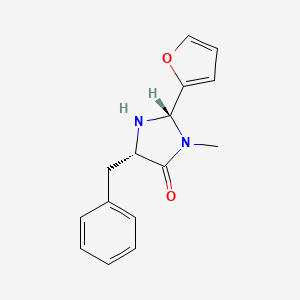
(2R,3R,5S)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 2-amino-3’-deoxy- is a derivative of adenosine, a naturally occurring nucleoside This compound is characterized by the replacement of the hydroxyl group at the 3’ position with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 2-amino-3’-deoxy- typically involves the modification of adenosine. One common method is the enzymatic reaction using adenosine kinase, myokinase, and pyruvate kinase . Another approach involves the use of flexizymes, which are ribozymes capable of charging amino acids onto tRNAs . These methods ensure the precise modification of the adenosine molecule to introduce the amino group at the 3’ position.
Industrial Production Methods
Industrial production of adenosine, 2-amino-3’-deoxy- often relies on large-scale enzymatic processes. These processes are optimized for high yield and purity, ensuring that the compound can be produced efficiently for various applications. The use of bioreactors and advanced purification techniques further enhances the scalability of production.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2-amino-3’-deoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of adenosine, 2-amino-3’-deoxy- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of adenosine, 2-amino-3’-deoxy-, each with unique properties and potential applications. For example, oxidation can lead to the formation of adenosine analogs with altered biological activity.
Scientific Research Applications
Adenosine, 2-amino-3’-deoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a tool for genetic research.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of adenosine, 2-amino-3’-deoxy- involves its interaction with specific molecular targets and pathways. It acts as an agonist at adenosine receptors, modulating various physiological processes . The compound’s effects are mediated through the inhibition of adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and subsequent cellular responses .
Comparison with Similar Compounds
Adenosine, 2-amino-3’-deoxy- can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C10H14N6O3 |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15) |
InChI Key |
ALUXLVWCGFWJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


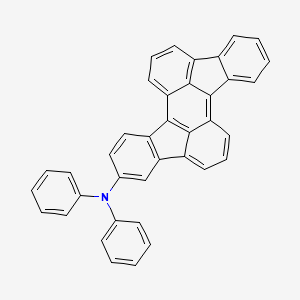
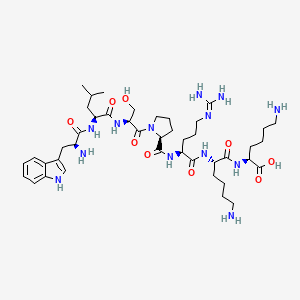
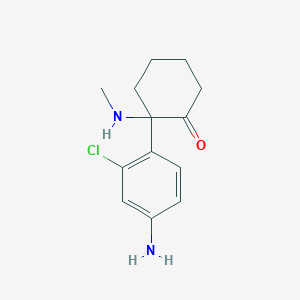
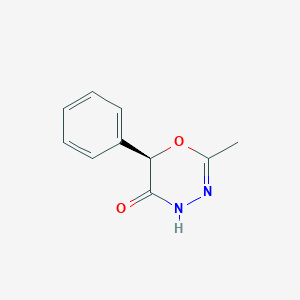
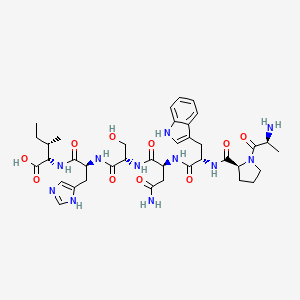
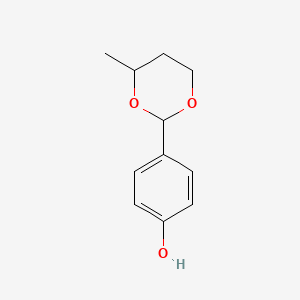
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)
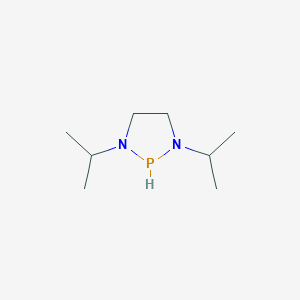

![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
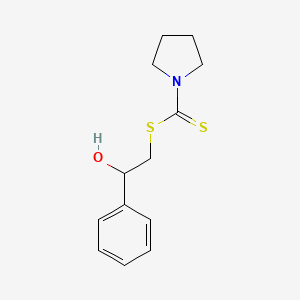
![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
